3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.302 g/mol . It is a nitrobenzoate ester, characterized by the presence of a nitro group (-NO2) and a benzoate ester group. This compound is often used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate typically involves the esterification of 3,4-dimethylphenol with 2-methyl-3-nitrobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate can undergo reduction reactions to form amines.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products:
Reduction: 3,4-Dimethylphenylamine and 2-methyl-3-nitrobenzoic acid.
Substitution: Various substituted nitrobenzoates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In industrial settings, this compound may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action for 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate is not well-documented. similar compounds typically exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylphenyl 2-methyl-3-nitrobenzoate
- 2,5-Dimethylphenyl 2-methyl-3-nitrobenzoate
- 4-Methylphenyl 3-nitrobenzoate
Uniqueness: 3,4-Dimethylphenyl 2-methyl-3-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups on the aromatic ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
882865-93-2 |
---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) 2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H15NO4/c1-10-7-8-13(9-11(10)2)21-16(18)14-5-4-6-15(12(14)3)17(19)20/h4-9H,1-3H3 |
InChI-Schlüssel |
ZXYNSRGHDPBUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.